

Applications of tert-Butyl Peroxybenzoate in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *tert-Butyl peroxybenzoate*

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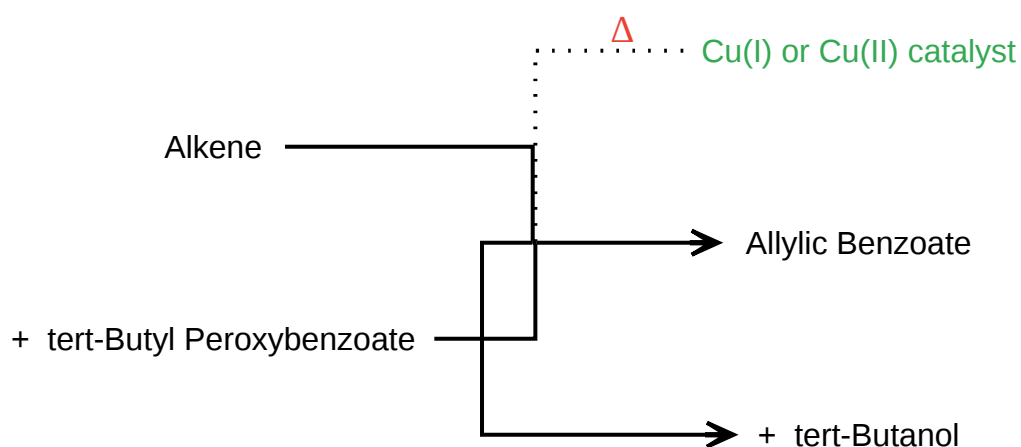
For Researchers, Scientists, and Drug Development Professionals

Tert-butyl peroxybenzoate (TBPB) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role as a radical initiator. Its ability to generate tert-butoxyl and benzoyloxyl radicals upon thermal or catalytic decomposition makes it an invaluable tool for a variety of transformations, including allylic oxidations, C-H functionalizations, and polymerization processes. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing TBPB.

Kharasch-Sosnovsky Reaction: Allylic Oxidation of Alkenes

The Kharasch-Sosnovsky reaction is a powerful method for the allylic oxidation of alkenes to the corresponding allylic benzoates, utilizing **tert-butyl peroxybenzoate** as the oxidant in the presence of a copper catalyst.^[1] This reaction provides a direct route to functionalized allylic systems, which are important precursors in natural product synthesis and medicinal chemistry.^{[1][2]}

General Reaction Scheme:



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Caption: General scheme of the Kharasch-Sosnovsky reaction.

Quantitative Data:

The following table summarizes the yields for the Kharasch-Sosnovsky oxidation of various cyclic and acyclic olefins.

Alkene	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Cyclohexene	CuBr	Benzene	Reflux	-	71-80	[1]
1-Octene	CuBr	-	-	-	99 (branched)	[1]
Cyclopentene	Cu(I)OTf / Chiral Bisoxazoline	Acetone	0	336	56	[3]
Cycloheptene	Cu(I)OTf / Chiral Bisoxazoline	Acetone	-	-	44	[3]

Experimental Protocol: Allylic Oxidation of Cyclohexene

This protocol is a representative procedure for the Kharasch-Sosnovsky oxidation of cyclohexene.

Materials:

- Cyclohexene
- **tert-Butyl peroxybenzoate (TBPB)**
- Copper(I) bromide (CuBr)
- Benzene (or a suitable alternative solvent like acetonitrile)[4]
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for reactions under inert atmosphere
- Silica gel for column chromatography

Procedure:

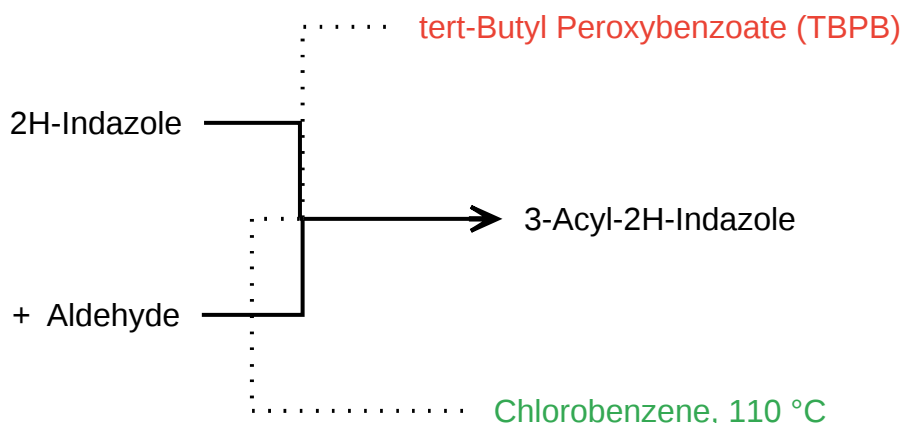
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(I) bromide (typically 1-5 mol%).
- The flask is flushed with an inert gas (e.g., nitrogen or argon).
- Add benzene as the solvent, followed by cyclohexene (typically in excess).
- Heat the mixture to reflux.
- Slowly add a solution of **tert-butyl peroxybenzoate** in benzene to the refluxing mixture over a period of time.
- After the addition is complete, continue to reflux the reaction mixture until the peroxide is consumed (monitoring by TLC or GC is recommended).
- Cool the reaction mixture to room temperature and filter to remove the copper catalyst.

- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 3-benzoyloxycyclohexene.

Regioselective C-3 Acylation and Benzoylation of 2H-Indazoles

A transition-metal-free, oxidative cross-dehydrogenative coupling (CDC) reaction allows for the highly regioselective C-3 acylation and benzoylation of 2H-indazoles using aldehydes or benzyl alcohols as the acyl source and TBPB as the oxidant.^{[5][6]} This methodology provides a direct and efficient route to a variety of substituted 3-acyl-2H-indazoles, which are valuable scaffolds in medicinal chemistry.^{[7][8]}

General Reaction Scheme:



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Caption: TBPB-promoted C-3 acylation of 2H-indazoles.

Quantitative Data:

The following table presents the yields for the C-3 acylation of 2-(4-methoxyphenyl)-2H-indazole with various aldehydes.[6]

Aldehyde	Product	Yield (%)
4-Methylbenzaldehyde	3a	86
Benzaldehyde	3b	80
4-Fluorobenzaldehyde	3c	75
4-Chlorobenzaldehyde	3d	72
4-Bromobenzaldehyde	3e	70
4-Nitrobenzaldehyde	3f	57
4-Methoxybenzaldehyde	3g	82
3-Methylbenzaldehyde	3h	84
2-Methylbenzaldehyde	3i	78
Thiophene-2-carbaldehyde	3p	65
Cinnamaldehyde	3q	68

Experimental Protocol: C-3 Acylation of 2-(4-methoxyphenyl)-2H-indazole with 4-Methylbenzaldehyde

This protocol is based on the procedure reported by Sharma et al.[5]

Materials:

- 2-(4-methoxyphenyl)-2H-indazole
- 4-Methylbenzaldehyde
- **tert-Butyl peroxybenzoate (TBPB)**
- Chlorobenzene

- Standard laboratory glassware for reactions under an inert atmosphere
- Silica gel for column chromatography

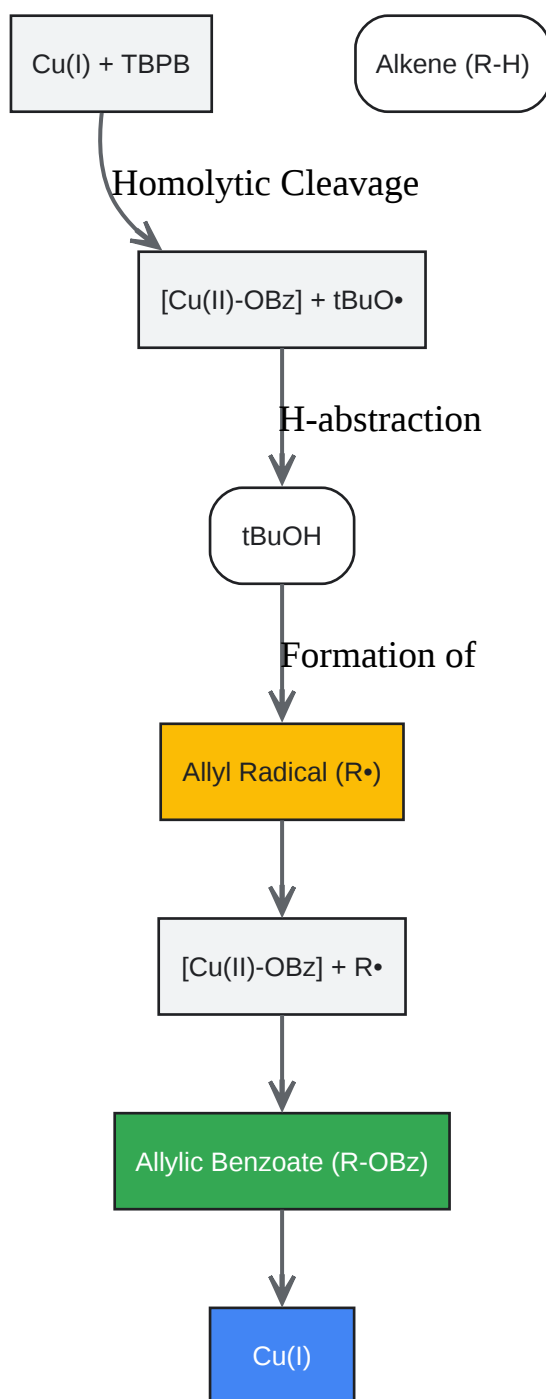
Procedure:

- In an oven-dried reaction tube, combine 2-(4-methoxyphenyl)-2H-indazole (0.5 mmol), 4-methylbenzaldehyde (1.0 mmol, 2.0 equiv), and chlorobenzene (2 mL).
- Add **tert-butyl peroxybenzoate** (1.25 mmol, 2.5 equiv) to the mixture.
- Seal the tube and heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-methylbenzoyl)-2-(4-methoxyphenyl)-2H-indazole.

Reaction Mechanisms

Kharasch-Sosnovsky Reaction Mechanism

The mechanism of the Kharasch-Sosnovsky reaction is believed to proceed through a radical chain pathway initiated by the copper catalyst.^[1]

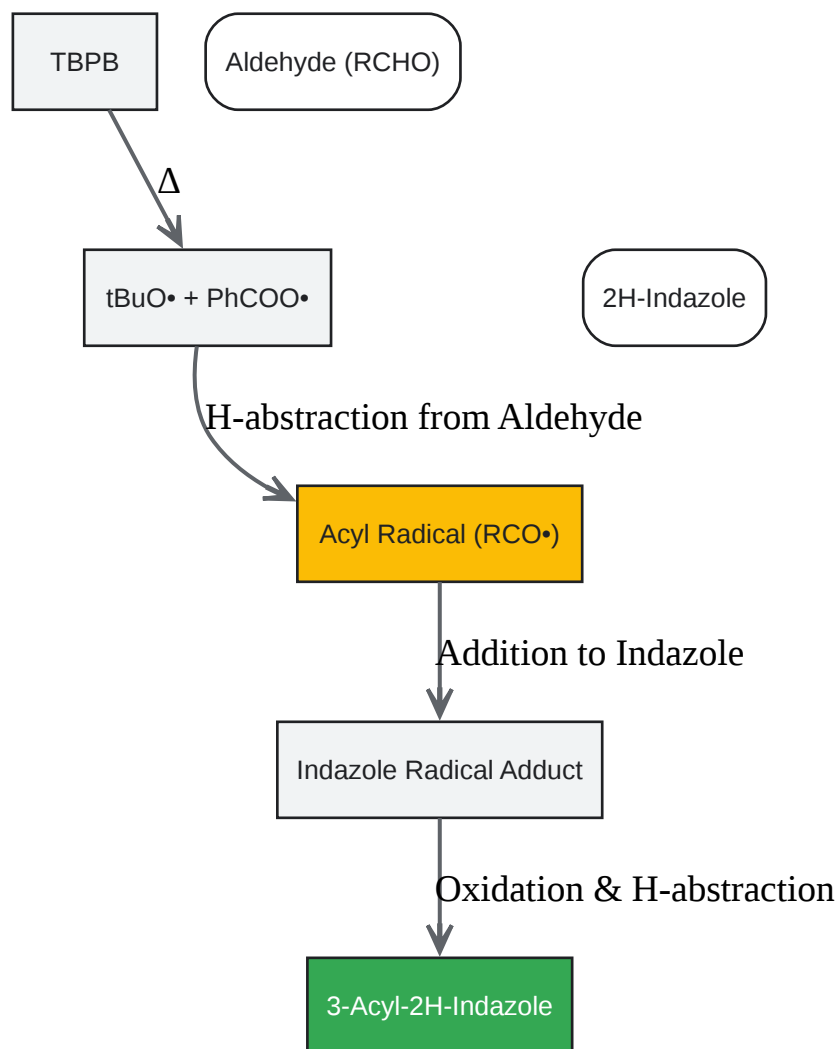


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Caption: Proposed mechanism for the Kharasch-Sosnovsky reaction.

C-3 Acylation of 2H-Indazoles Mechanism

This reaction proceeds via a free-radical pathway initiated by the thermal decomposition of TBPB to generate a tert-butoxyl radical, which then abstracts a hydrogen atom from the aldehyde to form an acyl radical.[5]



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Caption: Proposed radical mechanism for the C-3 acylation of 2H-indazoles.

Safety and Handling

Tert-butyl peroxybenzoate is a thermally sensitive organic peroxide and should be handled with care.

- **Storage:** Store in a cool, well-ventilated area away from heat, sparks, and open flames. Avoid contact with reducing agents, strong acids, and bases.
- **Handling:** Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
- **Decomposition:** TBPB can decompose exothermically, especially at elevated temperatures. Avoid heating under confinement.

These application notes provide a starting point for researchers interested in utilizing **tert-butyl peroxybenzoate** in their synthetic endeavors. The detailed protocols and quantitative data should facilitate the successful implementation of these powerful transformations in the laboratory.

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